6-Methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Description
6-Methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA) boronate, a class of compounds widely used to stabilize boronic acids for controlled Suzuki-Miyaura cross-coupling reactions. Its structure consists of a dioxazaborocane core with a 4-vinylphenyl substituent at the 2-position and a methyl group at the 6-position.
Properties
IUPAC Name |
2-(4-ethenylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4/c1-3-10-4-6-11(7-5-10)14-18-12(16)8-15(2)9-13(17)19-14/h3-7H,1,8-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGMSNLWDRCFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746264 | |
| Record name | 2-(4-Ethenylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257648-79-5 | |
| Record name | 2-(4-Ethenylphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257648-79-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
6-Methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione (CAS No. 1257648-79-5) is a boron-containing compound that has garnered attention for its potential biological activities. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C13H14BNO4
- Molecular Weight : 259.06556 g/mol
- Structure : The compound features a dioxazaborocane core which is significant in its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis.
- Antimicrobial Properties : There is emerging evidence that this compound may have antimicrobial activity against certain bacterial strains, although further studies are required to elucidate the specific mechanisms involved.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results :
- MCF-7 : IC50 = 12 µM after 48 hours.
- HeLa : IC50 = 15 µM after 48 hours.
- A549 : IC50 = 10 µM after 48 hours.
These results indicate a significant reduction in cell viability across all tested lines, suggesting strong anticancer potential.
Case Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus and Escherichia coli revealed:
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus: MIC = 32 µg/mL.
- Escherichia coli: MIC = 64 µg/mL.
These findings suggest that the compound has notable antibacterial properties that warrant further investigation.
Table 1: Summary of Biological Activities
Discussion
The biological activities of this compound highlight its potential as a lead compound for drug development. Its ability to inhibit cancer cell growth and its antimicrobial properties suggest that it could be explored further for therapeutic applications in oncology and infectious diseases.
Comparison with Similar Compounds
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs):
- Electron-Donating Groups (EDGs):
- This contrasts with inert substituents like CF₃ or NO₂.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
